

Application Notes and Protocols for Methopterin (Methotrexate) in Cell Culture

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Compound of Interest

Compound Name: Methopterin

Cat. No.: B15581618

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These application notes provide a comprehensive guide for the use of **Methopterin**, also known as Methotrexate (MTX), in cell culture experiments. MTX is a potent antimetabolite and antifolate agent that inhibits dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides.[1][2] This inhibition disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, making it a widely studied compound in cancer research.[3][4]

Mechanism of Action

Methotrexate competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate (DHF) to the active tetrahydrofolate (THF).[5] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[5] By blocking DHFR, methotrexate leads to a depletion of THF, thereby inhibiting DNA, RNA, and protein synthesis.[6] This disruption primarily affects rapidly dividing cells, such as cancer cells.[6] Downstream effects of DHFR inhibition include the induction of reactive oxygen species (ROS), activation of stress-activated protein kinase pathways like JNK and p38 MAPK, and ultimately, cell cycle arrest and apoptosis.[3][7]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of Methotrexate on different cancer cell lines.

Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time (hours)	IC50 Value (μM)	Reference
Daoy	Medulloblastoma	144 (6 days)	0.095	[8]
Saos-2	Osteosarcoma	144 (6 days)	0.035	[8]
HCT-116	Colorectal Cancer	12	2300	[1][9]
HCT-116	Colorectal Cancer	24	370	[1][9]
HCT-116	Colorectal Cancer	48	150	[1][9]
A-549	Lung Carcinoma	48	100	[1]
G401	Rhabdoid Tumor	Not Specified	0.035 (as μg/mL)	[10]
Jurkat	T-cell Leukemia	24	Not Specified (cytotoxicity observed at 0.001-10)	[11]
MCF-7	Breast Cancer	48	Not Specified (viability decreased with 10-80 μM)	[4]

Table 2: Effect of Methotrexate on Cell Cycle Distribution in A549 Cells (24-hour treatment)

Treatment	% of Cells in G0/G1 Phase	% of Cells in S/G2/M Phase	Reference
Vehicle (Control)	Not Specified	49 ± 1%	[12]
10 μM MTX	Increased by 41 ± 3%	Decreased by 43 ± 3%	[12]

Table 3: Induction of Apoptosis by Methotrexate

Cell Line	Treatment Conditions	% of Apoptotic Cells (Annexin V positive)	Reference
tmTNF-expressing Jurkat	0.1 μ M MTX for 24 hours	8.4%	[13]
Activated Human CD4+ T Cells	1 μ M MTX for 48 hours	Concentration-dependent increase	[13]
Daoy and Saos-2	1, 10, or 40 μ M MTX for 3 days	>30% increase in active caspase-3 positive cells	[14]

Experimental Protocols

Preparation of Methotrexate Stock Solution

Methotrexate is typically insoluble in water but soluble in dilute solutions of mineral acids or alkali hydroxides.[2]

- To prepare a stock solution, dissolve Methotrexate hydrate in a minimal amount of 1 M NaOH.[2][14]
- Dilute the dissolved Methotrexate with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration (e.g., 20 mM).[14]
- Sterilize the stock solution by filtering it through a 0.22 μ m syringe filter.
- Store the stock solution in aliquots at -20°C for up to a month.[2] For shorter-term storage (up to a week), it can be kept at 4-8°C.[2] Protect from light for long-term storage.[2]

Protocol 1: Cell Viability Assay (Dose-Response and Time-Course)

This protocol determines the cytotoxic effects of Methotrexate on a chosen cell line using the MTT assay.

Materials:

- Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)
- Complete cell culture medium
- Methotrexate stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of Methotrexate in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 μM to 100 μM).[\[14\]](#)
- Remove the overnight culture medium from the wells and replace it with 100 μL of the medium containing different concentrations of Methotrexate. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).
- Incubate the plates for different time points (e.g., 24, 48, 72, or 144 hours).[\[1\]](#)[\[8\]](#)
- At each time point, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- After incubation, carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of Methotrexate on cell cycle progression.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Methotrexate stock solution
- 6-well cell culture plates
- PBS
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the desired concentration of Methotrexate (e.g., 10 μ M) for a specific duration (e.g., 24 or 48 hours).[\[12\]](#)
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells with ice-cold PBS.
- Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

- Centrifuge the cells to remove the ethanol and wash with PBS.
- Resuspend the cell pellet in 500 μ L of PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by Methotrexate.

Materials:

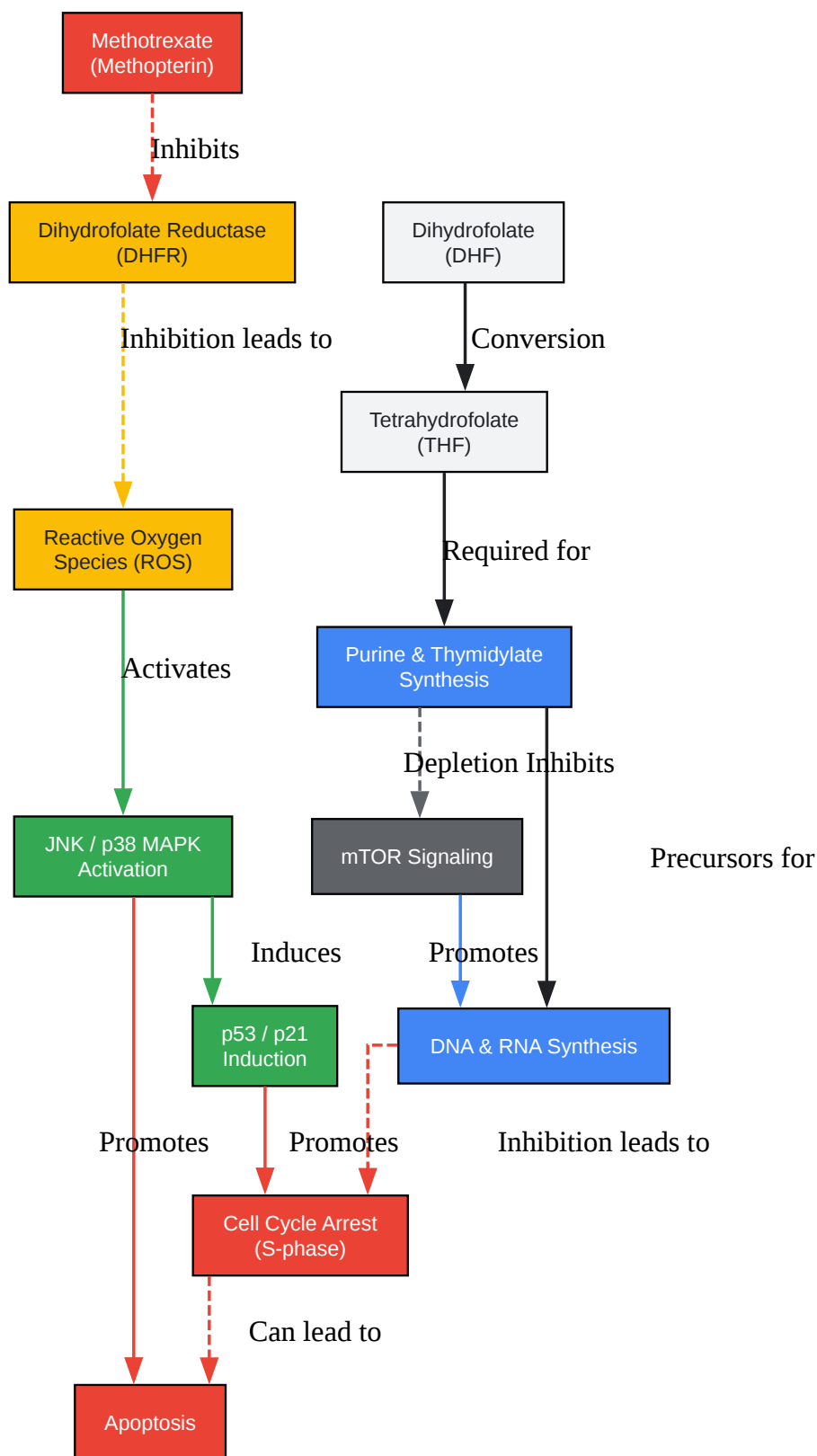
- Cancer cell line of interest
- Complete cell culture medium
- Methotrexate stock solution
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with the desired concentration of Methotrexate (e.g., 0.1 μ M to 10 μ M) for the desired time (e.g., 24 or 48 hours).[\[11\]](#)[\[13\]](#)
- Harvest both adherent and floating cells and collect them by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.

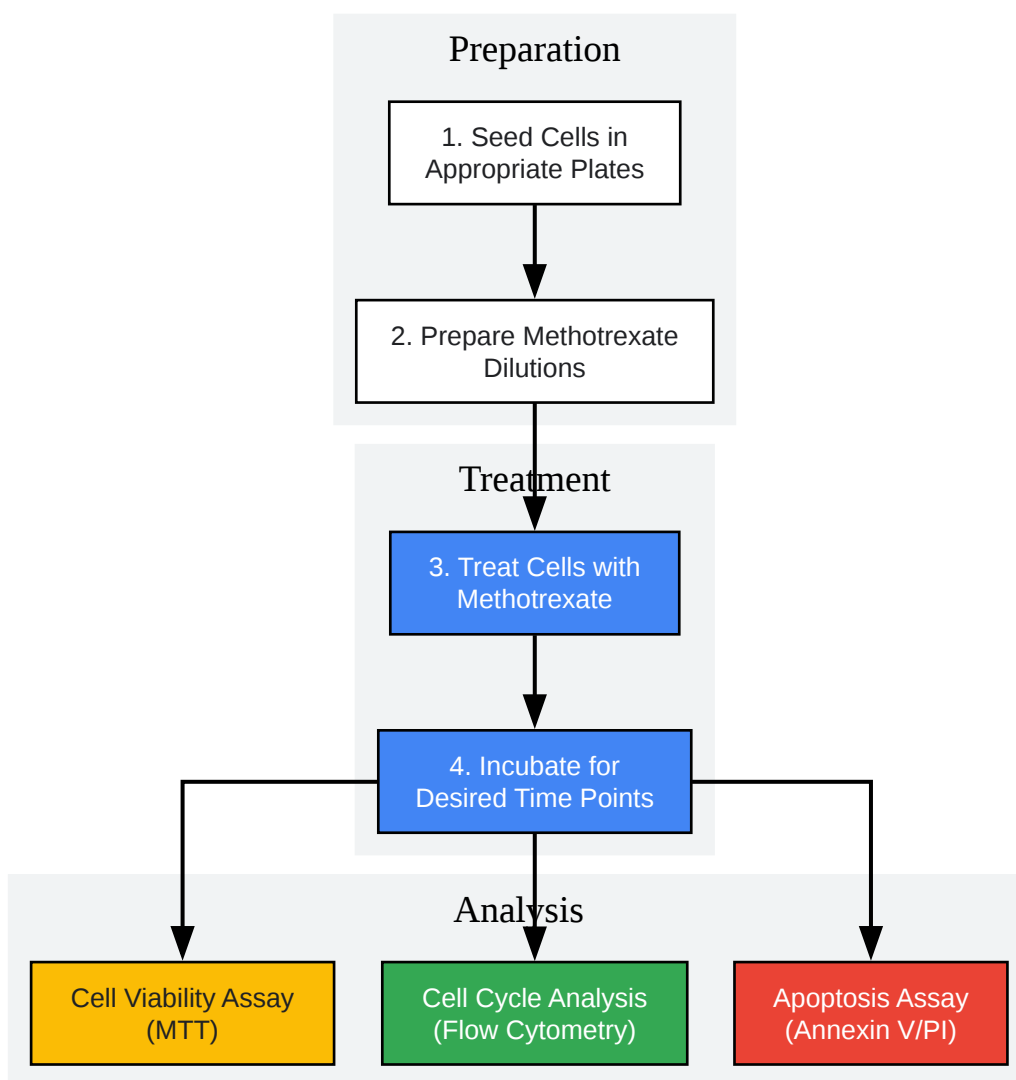
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour of staining.

Mandatory Visualization



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Caption: Signaling pathway of Methotrexate action in cancer cells.



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Caption: General experimental workflow for Methotrexate cell culture studies.

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